Isoescin IA is a triterpenoid saponin primarily isolated from horse chestnut seeds (Aesculus hippocastanum L.) and represents one of the most biologically significant components of the escin complex. [1] [2] This compound belongs to a family of over 30 structurally similar saponins found in nature, with This compound specifically characterized as a C-28-O-acetyl saponin, distinguishing it from escins which feature C-22-O-acetyl groups. [1] [3] The compound exists as a white to beige powder with limited water solubility but better solubility in methanol, making it suitable for research applications requiring solvent preparation. [2]
The molecular structure of This compound consists of a triterpene aglycone core with a C3-anchored branched glycan composed of three monosaccharide units (glucuronic acid, glucose, and glucose). [1] Specific ester functional groups are located at carbons C21 (tigloyl group) and C28 (acetyl group), which are critical for its biological activity and membrane-interaction properties. [1] [3] The chemical formula is C~55~H~86~O~24~ with a molecular weight of 1131.3 g/mol and a CAS registry number of 219944-39-5. [4] [2] This compound is also known by several synonyms in literature, including Aescin C and Escin IVa, which researchers should note when reviewing existing publications. [4] [2]
The antiproliferative and pro-apoptotic effects of This compound against cancer cells occur through multiple interconnected molecular pathways. One of the most extensively documented mechanisms is the suppression of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and metastasis. [5] [6] Research demonstrates that This compound inhibits TNF-α-induced NF-κB activation by targeting the IκB kinase (IKK) complex, preventing IκBα phosphorylation and degradation, and subsequently blocking nuclear translocation of the p65 subunit. [6] This pathway inhibition leads to downregulation of various NF-κB-regulated gene products including Bcl-2, Bcl-xL, cyclin D1, COX-2, MMP-9, VEGF, and ICAM-1, collectively contributing to induced apoptosis and suppressed invasion potential in cancer cells. [5] [6]
The following diagram illustrates the key molecular pathways affected by this compound in cancer cells:
Figure 1: Key molecular pathways modulated by this compound in cancer cells. The diagram highlights NF-κB pathway inhibition and subsequent biological effects.
Additional studies have revealed that This compound affects other critical signaling pathways, including the JAK/STAT pathway in lung cancer A549 cells and the Akt signaling cascade in hepatocellular carcinoma models. [5] The compound also demonstrates anti-angiogenic properties by inhibiting endothelial cell migration and motility through interference with ERK and p38 MAP kinase pathways. [5] Furthermore, This compound has shown potential in chemosensitization, enhancing the efficacy of conventional chemotherapeutic agents such as 5-fluorouracil, gemcitabine, doxorubicin, and paclitaxel in various cancer models, including cholangiocarcinoma, pancreatic cancer, and hepatocellular carcinoma. [5]
Beyond its direct anticancer effects, This compound exhibits several other pharmacologically relevant activities. The compound has demonstrated anti-HIV-1 protease activity, suggesting potential applications in antiviral therapy. [4] [2] Like other escin components, it possesses anti-inflammatory properties traditionally utilized for chronic venous insufficiency, hemorrhoids, and edema. [2] The compound's effects on vascular permeability have been well documented, with mechanisms involving reinforcement of endothelial cell barriers and reduction of capillary hyperpermeability. [7] [5] Recent research also indicates that the position of ester functional groups on the aglycone core significantly influences the compound's hemolytic activity and overall cytotoxicity profile, highlighting the importance of structure-activity relationships in therapeutic development. [1]
Table 1: Anticancer effects of this compound and related escins across various cancer models
| Cancer Type | Cell Lines | Effective Concentration | Observed Effects | Molecular Targets/Pathways | Citation |
|---|---|---|---|---|---|
| Leukemia | KBM-5, K562, Jurkat | 10-50 μg/mL | Apoptosis induction, cell cycle arrest (G1/S), reduced proliferation | NF-κB inhibition, ↓Bcl-2, ↑caspase activation | [5] [6] |
| Hepatocellular Carcinoma | HepG2 | 10-60 μg/mL | Apoptosis, chemosensitization to doxorubicin and paclitaxel | Akt/JAK/STAT inhibition, ↓cyclin D1, ↓Bcl-2, ↓Bcl-xL, ↓survivin, ↓Mcl-1, ↓VEGF | [5] |
| Lung Cancer | A549 | 5-40 μg/mL | Apoptosis, cell cycle arrest (G0/G1), reduced cell viability | iNOS inhibition, JAK/STAT suppression | [5] |
| Pancreatic Cancer | BxPC-3, PANC-1, MIA-Paca | 20-30 μM | Apoptosis, cell cycle arrest (G0/G1), chemosensitization to gemcitabine and cisplatin | NF-κB inhibition, ↓cyclin D1 | [5] |
| Cholangiocarcinoma | QBC939, Sk-ChA-1, MZ-ChA-1 | 10-80 μM | Apoptosis, cell cycle modulation (G2/M or G1), chemosensitization to 5-FU & VCR | ↓P-glycoprotein, GSK3β/β-catenin inhibition | [5] |
| Glioblastoma | 9 GIC cell line | 10 μM | Reduced cell viability, sensitization to temozolomide | ↓SOX-2, ↓Nestin, ↓ALDH | [5] |
The efficacy of This compound is influenced by several factors, including cell type specificity, with varying IC~50~ values observed across different cancer models. [5] The compound frequently demonstrates synergistic effects when combined with conventional chemotherapeutic agents, allowing for reduced dosage requirements and potentially minimized side effects. [5] [6] Research also indicates that natural mixtures of escin isomers may provide longer duration of action compared to single isomers administered alone, an important consideration for formulation development. [2]
Table 2: Pharmacokinetic properties of this compound based on animal studies
| Parameter | Values/Finding | Experimental Context | Citation |
|---|---|---|---|
| Bioavailability | <0.25% (very low) | Oral administration in rats | [2] |
| Isomer Interconversion | Bidirectional conversion between escin Ia and this compound | In vivo rat study | [2] |
| Conversion Extent | Escin Ia → this compound more extensive than reverse | In vivo rat study | [2] |
| Half-life (t~1/2~) | Longer when administered as mixture | Compared to single isomer administration | [2] |
| Maximum Plasma Concentration | ~2 hours after administration | Pharmacokinetic studies | [8] |
| Circulation Half-life | 6-8 hours | Pharmacokinetic studies | [8] |
The pharmacokinetic profile of This compound reveals several challenges and peculiarities. The compound demonstrates very low oral bioavailability (<0.25%), limiting its administration primarily to intravenous routes for systemic effects. [2] Interestingly, isomer interconversion occurs in vivo, with bidirectional conversion between escin Ia and this compound, though the conversion from escin Ia to this compound is more extensive than the reverse process. [2] This interconversion may have implications for therapeutic applications, as natural mixtures of escin isomers appear to provide longer duration of action compared to single isomers administered alone. [2]
The extraction of This compound from horse chestnut seeds can be efficiently performed using ultrasonic-assisted extraction with optimized parameters: 70% methanol as extraction solvent, 80°C extraction temperature, and 4-hour extraction time. [9] This method enhances mass and heat transfer by disrupting matrix cell walls mechanically, promoting the release of bioactive components with higher efficiency compared to conventional solvent extraction. [9]
For quantification, High Performance Liquid Chromatography (HPLC) with the following parameters provides reliable separation and measurement:
Thin Layer Chromatography (TLC) can be used for supplementary identification using RP-18 Silica coated TLC plates with a mobile phase consisting of ethyl acetate, isopropanol, and water (40:40:30 v/v). [9] Detection is achieved using 25% alcoholic solution of phosphotungstic acid reagent. [9]
NF-κB Activation Assay: Nuclear extracts are prepared from treated cells and incubated with ^32^P-end-labeled 45-mer double-stranded NF-κB oligonucleotide. The DNA-protein complex is separated from free oligonucleotide on 6.6% native polyacrylamide gels. Specificity is confirmed through competition with unlabeled oligonucleotide and supershift assays with antibodies against p50 or p65 subunits. [6]
Cell Migration Assay: Using the BD BioCoat Angiogenesis System: Endothelial Cell Migration, serum-starved HUVEC cells (1×10^5^ cells/250 μL) are seeded on migration inserts. After 22-hour treatment with test compounds, cells are stained with Calcein AM Fluorescent Dye, and fluorescence of migrated cells is quantified using a fluorescence plate reader (485 nm excitation/520 nm emission). [7]
Vascular Permeability Assay: HUVEC cells (1.8 × 10^5^) are plated on inserts and cultured until confluency. After treatment, TNF-α is used as permeability factor. Fluorescein isothiocyanate-conjugated dextran is added to upper chambers for 20 minutes, then medium from lower chambers is harvested and fluorescence intensity measured (485 nm excitation/535 nm emission). [7]
Cytoskeletal Staining: Cells are washed in PBS, fixed with 3% paraformaldehyde, and permeabilized with 0.05% Triton X-100. Filamentous actin (F-actin) is visualized by staining with TRITC-phalloidin. For co-staining, primary monoclonal anti-α-tubulin antibody and fluorochrome-conjugated secondary antibody (Alexa Fluor 488) are used following actin staining. [7]
The following workflow illustrates the key experimental approaches for studying this compound mechanisms:
Figure 2: Experimental workflow for studying this compound, from extraction to mechanism elucidation.
Despite the promising biological activities of This compound, several research gaps remain to be addressed. The structure-activity relationship (SAR) of escin molecules is still poorly described, particularly regarding how specific ester functions and their positions on the aglycone core influence biological activity and toxicity. [1] Additionally, the very low oral bioavailability (<0.25%) presents a significant challenge for therapeutic development, necessitating advanced formulation strategies such as novel drug delivery systems or structural modifications to improve pharmacokinetic properties. [2]
Current evidence for This compound's anticancer effects remains primarily at the preclinical stage, with most studies conducted in vitro; thus, comprehensive in vivo validation is needed to establish therapeutic potential in whole-organism contexts. [5] The observed isomer interconversion in vivo adds complexity to understanding which specific molecular species mediate biological effects, requiring more sophisticated analytical approaches to dissect pharmacodynamic contributions. [2] Furthermore, while This compound shows chemosensitization potential with various conventional chemotherapeutic agents, the optimal combination ratios and sequences for different cancer types remain to be systematically established. [5] [6]
Future research directions should prioritize the development of formulation strategies to overcome bioavailability limitations, such as nanoparticle-based delivery systems or prodrug approaches. [8] There is also a need for more comprehensive toxicological profiling to establish safety margins and identify potential organ-specific toxicities. [1] Investigation of This compound's effects on the tumor microenvironment and immune interactions represents another promising direction, particularly given its observed effects on endothelial cells and adhesion molecules. [7] [5] Finally, target identification approaches using chemical proteomics could reveal additional protein targets beyond the established NF-κB pathway, potentially uncovering novel mechanisms of action.
Isoescin IA is a triterpenoid saponin isolated from the seeds of the horse chestnut tree (Aesculus chinensis and Aesculus hippocastanum) [1] [2] [3]. Its structure consists of a triterpene aglycone (sapogenin) core and a complex glycone (sugar) moiety.
The table below outlines its fundamental chemical characteristics [2]:
| Property | Description |
|---|---|
| IUPAC Name | Information not available in search results |
| Molecular Formula | C₅₅H₈₆O₂₄ [2] |
| CAS Number | 219944-39-5 [2] |
| Molecular Weight | 1131.26 g/mol [2] |
| Classification | Triterpenoid Saponin [2] [4] |
| Initial Source | Seeds of Aesculus chinensis [1] [2] |
The escin family of saponins features several isomers. A primary distinction is made between escins (acetyl group at C22) and isoescins (acetyl group at C28) [5] [3]. This compound is characterized by a tigloyl group at the C21 position and an acetyl group at C28 [3].
The following table summarizes the key quantitative data available for this compound and a closely related compound, Escin IA.
| Compound | Reported Activity | IC₅₀ / Potency | Cellular Cytotoxicity (CC₅₀) | Citations |
|---|---|---|---|---|
| This compound | Anti-HIV-1 Protease | Activity confirmed (specific IC₅₀ not stated) | IC₅₀ = 54.5 μM (rat C6 cells), 80.36 μM (human U-251 cells) [2] | [1] [2] |
| Escin IA | HIV-1 Protease Inhibition | IC₅₀ = 35 μM | CC₅₀ = 25 μM (Vero C1008 cells) [6] | [6] |
Research on β-escin, the mixture containing this compound, reveals broader mechanisms that may be relevant for antiviral and anticancer drug development [4].
Based on the gathered information, the following diagrams outline a general approach to studying this compound's activity and its potential downstream effects.
General workflow for evaluating anti-HIV-1 protease activity of natural compounds like this compound.
Proposed molecular mechanisms of this compound, based on its known activity and related escin research.
The current data confirms this compound's anti-HIV-1 protease activity but lacks depth for a full technical guide.
To proceed, I suggest you:
Isoescin IA exhibits a range of biological activities, from direct enzyme inhibition to complex interactions with cancer signaling pathways. The table below summarizes the key experimental findings.
| Activity | Experimental Findings/Mechanistic Insights | Experimental Models |
|---|---|---|
| Anti-HIV-1 Protease | Direct inhibitory activity on HIV-1 protease [1]. | In vitro biochemical assay [1] |
| Membrane Interaction | Increases plasma membrane fluidity, leading to cell lysis (hemolysis) at higher concentrations [2]. | Human red blood cells (RBCs) [2] |
| Cytotoxic/Anti-cancer | Exhibits potent cytotoxicity; induces apoptosis and cell cycle arrest [3] [4]. | Human cancer cell lines (e.g., Hep G2, HCT-116, MGC-803) [4] |
| Anti-inflammatory | Inhibits NF-κB signaling pathway, reducing production of inflammatory mediators [3] [5]. | LPS-induced RAW264.7 macrophage cells [6] |
The mechanisms behind these activities, particularly in anti-inflammation and cancer, can be visualized through its interaction with key signaling pathways.
Diagram 1: Proposed anti-inflammatory and anti-cancer mechanism of this compound via NF-κB pathway inhibition. Based on mechanisms described for escin compounds. [3] [5] [6]
Another primary mechanism of saponins like this compound involves direct interaction with and disruption of the plasma membrane, a property that underpins both its hemolytic and potential cytotoxic effects.
Diagram 2: Proposed mechanism of this compound interaction with cell membranes, leading to increased fluidity and lysis. [2]
For researchers looking to investigate this compound, here are summaries of key methodologies from the literature.
This protocol assesses the compound's direct interaction with cell membranes.
This protocol evaluates cytotoxicity and the induction of apoptosis.
For the stability of Isoescin IA, adhere to the following storage conditions, which are consistently recommended across suppliers and research contexts.
| Aspect | Specification |
|---|---|
| Recommended Temperature [1] [2] [3] | -20°C |
| Atmosphere [2] [4] | Desiccate (keep container airtight and protected from light) |
| Physical Form [2] [3] [4] | White to off-white, or beige, solid powder |
| Form | Neat (pure substance) [1] |
| Handling | Protect from light [3] [4]. |
Understanding the basic properties of this compound is crucial for experimental design. The table below summarizes key data.
| Property | Value / Description |
|---|---|
| CAS Number | 219944-39-5 [1] [2] [3] |
| Molecular Formula | C55H86O24 [2] [3] [4] |
| Molecular Weight | 1131.3 g/mol [2] [3] [4] |
| Type of Compound | Triterpenoid saponin [2] [3] [5] |
| Purity | Varies by supplier (≥85.0% to ≥98%) [1] [3] [4] |
| Solubility (In Vitro) | Soluble in DMSO (~100 mg/mL), methanol; slightly soluble in water [2] [3]. |
For in vivo studies, here are two commonly recommended solvent formulations [3]:
This compound is one of the chief active components of escin, a natural extract from Horse Chestnut (Aesculus hippocastanum) seeds [2] [6] [7].
The following diagram illustrates the key signaling pathways associated with this compound's anti-edema and anti-inflammatory effects.
Here are detailed methodologies for key experiments involving this compound, as cited in the literature.
This protocol describes a method for comparing the pharmacokinetics of Escin Ia and this compound.
This method is used for quality control to separate and quantify this compound and related saponins in plant extracts.
The workflow for this analytical method is outlined below.
To understand these differences, it helps to know a bit about their structure and how they are classified.
The following table summarizes key quantitative data and findings from experimental studies on these isomers.
| Parameter / Finding | Experimental Details |
|---|---|
| In Vitro Cytotoxicity (IC₅₀) | Isoescin IB: ~77.81 μM (rat C6 cells) and ~68.85 μM (human U-251 cells) after 72 hrs [7]. |
| Bidirectional In Vivo Interconversion | Rats administered one pure isomer were found to convert it to the other. Conversion of Escin Ib to Isoescin Ib was much faster than the reverse [5]. |
| Pharmacokinetic Difference | When administered as part of a sodium escinate mixture, both this compound and Ib showed longer terminal half-life (t₁/₂) and mean residence time (MRT) compared to when given as pure isomers [6]. |
| Oral Bioavailability (F) | Very low for both isomers. Reported values are <2% for Escin/Isoescin Ib [5] and <0.25% for Escin/Isoescin Ia [6] in rat studies. |
To conduct research on these compounds, precise analytical techniques are required. The following workflow outlines a standard protocol for pharmacokinetic studies of this compound and Ib, based on the methodologies cited in the literature.
The standard experimental workflow for pharmacokinetic studies of this compound/Ib.
Isoescin Ia is a principal active saponin found in horse chestnut (Aesculus hippocastanum) seeds, which are of significant pharmaceutical interest, primarily for the short-term treatment of venous insufficiency [1] [2]. Escins exist as multiple congeners and isomers, broadly categorized into escins (e.g., Escin Ia and Ib) and isoescins (e.g., this compound and Ib), which are often differentiated by the position of an acetyl group on the aglycone moiety (C22 for escins, C28 for isoescins) [1] [2].
The main analytical challenge is the simultaneous separation and quantification of these very similar isomeric structures. The method outlined here successfully addresses this by combining efficient chromatographic separation with highly selective mass spectrometric detection [3] [4].
Proper sample handling is critical due to the stability issues with escin saponins.
Diagram 1: Sample preparation workflow for this compound in human plasma, highlighting critical stability steps.
Diagram 2: The LC-MS/MS process showing the selective detection of this compound via Multiple Reaction Monitoring (MRM).
Liquid Chromatography Conditions
Mass Spectrometry Conditions
The developed LC-MS/MS method has been rigorously validated for the quantification of this compound in human plasma according to standard bioanalytical guidelines [3] [4].
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | Up to 10 ng/mL | Correlation coefficient (r) > 0.996 |
| Lower Limit of Quantification (LLOQ) | 33 pg/mL | Signal-to-noise ratio > 10, precision <20% |
| Intra-day Precision (RSD%) | < 15% | Meets acceptance criteria |
| Inter-day Precision (RSD%) | < 15% | Meets acceptance criteria |
| Accuracy (Relative Error %) | -5.3% to 6.1% | Within ± 15% |
| Stability | 30 days at -80°C after acidification | Meets acceptance criteria |
This validated method has been successfully applied to a pharmacokinetic study in healthy volunteers following a single oral administration of sodium aescinate tablets containing 60 mg of escin saponins [3] [4]. The high sensitivity (LLOQ of 33 pg/mL) allows for reliable tracking of plasma concentration-time profiles for this compound, enabling accurate calculation of key pharmacokinetic parameters like C~max~, T~max~, and AUC.
The detailed LC-MS/MS protocol provides a robust, sensitive, and specific method for the simultaneous detection and quantification of this compound and its isomers in human plasma. This application note serves as a comprehensive guide for researchers in drug development and bioanalysis, facilitating pharmacokinetic and bioavailability studies of horse chestnut saponin-based therapeutics.
This protocol provides a sensitive and reliable reversed-phase HPLC method with UV detection for quantifying Isoescin Ia in plant extracts [1].
| Parameter | Specification |
|---|---|
| Analytical Column | Zorbax SB-ODS, 150 mm × 2.1 mm, 3 µm |
| Mobile Phase | Acetonitrile : 0.10% Phosphoric Acid (39:61, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or 230 nm) |
| Injection Volume | 10 µL |
The complete analytical procedure from sample preparation to system setup is outlined in the diagram below.
For supplementary identification, use TLC on an RP-18 Silica coated plate.
The described HPLC method has demonstrated performance suitable for quality control. The table below summarizes key validation characteristics [1].
| Analytical Performance Characteristic | Reported Outcome for the Method |
|---|---|
| Specificity | Good resolution of this compound from other saponins (escin Ia, escin Ib, isoescin Ib) [1]. |
| Precision | The method is reported as "sensitive and reliable" [1]. |
| Sensitivity | UV detection at 210 nm provides sufficient sensitivity for quantification [1]. |
Isoescin IA is a triterpenoid saponin and a key active component found in extracts from the horse chestnut tree (Aesculus hippocastanum and related species) [1] [2] [3]. In pharmacological contexts, "escin" or "aescin" typically refers to a natural mixture of numerous saponin isomers, primarily categorized as escins (acetyl group at position C22) and isoescins (acetyl group at position C28) [1] [4]. This compound, specifically, is characterized by a tigloyl group at C21 and an acetyl group at C28 on its aglycone (sapogenin) backbone, with a molecular formula of C55H86O24 and a molecular weight of 1131.3 g/mol [1] [3].
The following table summarizes the key pharmacokinetic parameters of this compound and its close analogue, Escin Ia, as observed in rat studies following intravenous (IV) and oral administration [5] [6] [7].
| Parameter | This compound (IV, 0.5 mg/kg) | Escin Ia (IV, 0.5 mg/kg) | This compound (Oral, 4 mg/kg) | Escin Ia (Oral, 4 mg/kg) |
|---|---|---|---|---|
| Bioavailability (F) | Very Low (<0.25% to <2%) [5] [6] | Very Low (<0.25%) [5] | Very Low (<0.25% to <2%) [5] [6] | Very Low (<0.25%) [5] |
| Half-life (t₁/₂) | Longer when administered as sodium escinate mixture [5] | Longer when administered as sodium escinate mixture; shows dose-dependence [5] [7] | - | - |
| Mean Residence Time (MRT) | Longer when administered as sodium escinate mixture [5] | Longer when administered as sodium escinate mixture [5] | - | - |
| In Vivo Interconversion | Converts to Escin Ia [5] | Converts to this compound more extensively [5] [7] | - | - |
The following methodology is adapted from published pharmacokinetic studies on escin isomers in rats [5] [6] [7].
This is a critical component for the specific and sensitive detection of this compound and its isomer.
The following diagram illustrates the overall workflow of a typical pharmacokinetic study for this compound in rats:
A key finding from pharmacokinetic studies is the bidirectional in vivo interconversion between this compound and its positional isomer, Escin Ia. This relationship and the experimental observation can be visualized as follows:
Isoescin IA is a triterpenoid saponin primarily isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum L. and related species) [1] [2] [3]. It belongs to a complex family of saponins known collectively as escins, which are of significant pharmaceutical interest due to their diverse biological activities [4] [3]. Research-grade this compound is defined by the following chemical characteristics [1] [5]:
A stable and properly prepared stock solution is fundamental for obtaining reproducible experimental results.
The following protocol is recommended for preparing a DMSO stock solution [1] [5]:
The table below summarizes common stock concentrations and their dilutions for experimental use.
Table 1: Stock Solution Preparation Guide
| Desired Stock Concentration | Mass to Dissolve (per 1 mL DMSO) | Final Concentration (in 10 mM DMSO stock) |
|---|---|---|
| 10 mM | 11.31 mg | 10 mM |
| 25 mg/mL | 25 mg | ~22.1 mM |
| 50 mg/mL | 50 mg | ~44.2 mM |
| 100 mg/mL | 100 mg | ~88.4 mM |
Note: Concentrations at or above 100 mg/mL may require extensive sonication and verification of complete dissolution [1].
This compound has been identified as a compound with anti-HIV-1 protease activity [1] [5]. While the specific enzymatic assay protocols are not detailed in the search results, this activity suggests a direct inhibition mechanism against the viral protease, a key target in anti-retroviral therapy.
This compound, along with other escins, has been shown to promote the autophagic degradation of mutant Huntingtin (mHtt) protein, which is associated with Huntington's disease [6].
Experimental Workflow:
The following diagram illustrates the experimental workflow and the proposed mechanism of action for this compound in this model.
For animal administration, this compound requires formulation in a vehicle that ensures solubility and bioavailability. The following protocol is adapted from supplier recommendations [1] [5].
Recommended Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [5].
Preparation Method:
I hope these detailed application notes and protocols assist in your research. Please conduct preliminary experiments to optimize conditions for your specific experimental system.
Isoescin IA is a triterpenoid saponin and one of the major active components found in the seeds of the horse chestnut tree (Aesculus hippocastanum L.) [1]. It is part of a complex mixture of saponins collectively known as escins, which are of significant pharmaceutical interest, particularly for the treatment of chronic venous insufficiency [2] [3]. Structurally, this compound is characterized by a tigloyl substituent (a cis isomer) at the C21 position of the aglycone and an acetyl group at the C28 position [4] [1]. This C28 acetylation is the key feature that distinguishes the α-escins (isoescins) from the β-escins (e.g., Escin Ia and Ib, which are acetylated at C22) [2] [3]. The compound is typically obtained as a white powder [5].
The following table summarizes the core identification and chemical properties of this compound.
| Property | Description / Value |
|---|---|
| Chemical Name | As defined in IUPAC nomenclature [5] |
| CAS Number | 219944-39-5 [5] |
| Molecular Formula | C({55})H({86})O(_{24}) [5] |
| Molecular Weight | 1131.3 g/mol [5] |
| Type of Compound | Triterpenoid Saponin [5] |
| Canonical SMILES | CC=C(C)C(=O)O[C@H]1C@@HC)C3=CC[C@]4[C@]5(CCC@@HC)C)(C)CO)OC6C@@HC(=O)O)O[C@@H]7C@@HCO)O)O)O)O)O[C@@H]8C@@HCO)O)O)O)C)COC(=O)C)O [5] |
| Key Structural Features | Tigloyl group at C21; Acetyl group at C28 [4] [1] |
The following section details methods for extracting saponins, including this compound, from horse chestnut seeds. Critical Safety Note: Raw horse chestnut seeds contain esculin, a toxic compound [6]. All extraction procedures must use properly purified and standardized Horse Chestnut Seed Extract (HCSE) as a starting material to ensure safety.
This is an efficient and optimized method for extracting the major saponins from seed kernels [7].
This is a common, though less efficient, method for initial extract preparation.
The workflow for the ultrasonic extraction method, which is recommended for its efficiency, is visualized below.
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of this compound in complex extracts [7].
This protocol provides a validated method for resolving and quantifying the four major saponins, including this compound [7].
The key parameters for this HPLC analysis are summarized in the table below.
| Parameter | Specification |
|---|---|
| HPLC Column | Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm) [7] |
| Mobile Phase | Acetonitrile : 0.10% Phosphoric Acid (39:61 v/v) [7] |
| Flow Rate | 0.5 mL/min [7] |
| Column Temperature | 30°C [7] |
| Detection Wavelength | 210 nm [7] |
| Injection Volume | 10 μL [7] |
| Sample Temperature | 4°C (in autosampler) |
To unambiguously confirm the identity of this compound, mass spectrometry and other techniques are employed.
MS is crucial for determining the elemental composition and confirming the molecular weight [2] [3].
Maintaining quality and understanding stability are critical for reproducible research and product development.
This compound is one of the major saponins found in Horse Chestnut (Aesculus hippocastanum) seeds, which are a rich source of these compounds [1]. It is part of a complex family of isomers, primarily differentiated by the type and position of ester groups on the aglycone (core) structure [1].
The table below summarizes key identifiers for this compound:
| Property | Description |
|---|---|
| CAS Number | 219944-39-5 [2] |
| Molecular Formula | C55H86O24 [2] |
| Molecular Weight | 1131.27 g/mol [2] |
| Source | Horse Chestnut (Aesculus hippocastanum) seeds [1] |
One search result details an HPLC method used for the simultaneous determination of four major saponins, including this compound, in Horse Chestnut seed extracts [3]. You can adapt this method for purity assessment.
The table below outlines the key parameters for the HPLC analysis:
| Parameter | Description |
|---|---|
| HPLC System | Agilent 1200 Series (or equivalent) [3] |
| Column | Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm) [3] |
| Mobile Phase | Acetonitrile : 0.10% Phosphoric Acid (39:61, v/v) [3] |
| Flow Rate | 0.5 mL/min [3] |
| Detection Wavelength | 210 nm [3] |
| Injection Volume | 10 μL [3] |
| Column Temperature | 30 °C [3] |
| Separation Mode | Isocratic [3] |
The following diagram outlines the core workflow for assessing the purity of a reference standard like this compound, integrating the experimental method described above.
To create a robust protocol, you will need to define and validate the following parameters, which are not fully detailed in the search results:
Given the information gap, I suggest you take the following steps:
This compound is a major triterpene saponin and one of the primary active components found in horse chestnut (Aesculus hippocastanum L.) seeds [1] [2] [3]. Here are its key characteristics relevant to formulation work:
| Property | Description |
|---|---|
| Chemical Nature | Triterpene oligoglycoside (saponin) [1] [2]. |
| Core Structure | Consists of a triterpene aglycone (prosapogenol) with an oligosaccharide chain attached at the C3 position. The glycan is typically branched and contains glucose, glucuronic acid, and galactose [1] [2]. |
| Key Structural Features | Presence of an acetyl (Ac) group at the C28 position and a tigloyl (Tig) group at the C21 position differentiate this compound from its structural isomer, Escin Ia (which has the acetyl group at C22) [1] [2] [4]. |
| Bioavailability Challenge | Very low absolute bioavailability (<0.25%) after oral administration in rats, which is a common challenge for many saponins [4]. |
The following diagram illustrates the core structure and key modification sites of escin-type saponins like this compound.
While direct studies on this compound are limited, the following table summarizes advanced techniques successfully used for other poorly soluble natural compounds, including saponins. These can serve as a starting point for your experiments.
| Technique | Mechanism of Action | Experimental Evidence & Considerations |
|---|---|---|
| Ternary Complexation [5] | Uses a cyclodextrin (e.g., HP-β-CD) and a third component (e.g., a surfactant saponin) to form a complex, enhancing solubility and permeability. | A study on decoquinate showed a solubility increase from 0.029 µg/mL to 722 µg/mL. The complex was prepared via mechanochemical ball milling, resulting in an amorphous form with improved dissolution and gut permeability [5]. |
| Amorphous Solid Dispersions (ASDs) [6] | Disperses the drug in a polymer matrix, converting it to a high-energy amorphous state with greater solubility. | Techniques like Hot-Melt Extrusion (HME) and Spray Drying are common. The polymer inhibits recrystallization (the "parachute" effect), maintaining supersaturation [6]. |
| Nanosuspensions [6] | Reduces particle size to the nanoscale (10-1000 nm), increasing surface area and dissolution rate. | Created using Top-Down methods like wet bead milling or High-Pressure Homogenization (HPH). Nanocrystals can show enhanced saturation solubility [6]. |
| Lipid-Based Systems (e.g., SMEDDS) [6] | Presents the drug in a pre-dissolved state within an oil-surfactant mix that forms a fine emulsion in vivo, bypassing the dissolution step. | Particularly useful for lipophilic drugs (BCS Class II). It can enhance bioavailability and reduce variability [6]. |
| Cyclodextrin (CD) Inclusion [5] | The CD's hydrophobic cavity encapsulates the drug molecule, improving its aqueous solubility. | A 1:1 molar ratio is common. For larger molecules, solubility enhancement with CD alone might be limited, necessitating a ternary system [5]. |
Here is a generalized experimental workflow for developing a ternary complex, one of the most promising strategies based on current research.
Here are some anticipated questions and answers based on the available data:
Q: Why is improving the solubility of this compound so important?
Q: What is the most critical step in formulating a ternary complex?
Q: How do I confirm that my formulation is successful?
Q: Does the structure of this compound impact the choice of formulation technique?
The following table summarizes the key handling and storage information for Isoescin IA, primarily based on the manufacturer's specifications [1].
| Attribute | Specification |
|---|---|
| Recommended Storage Temp. | -20°C [1] |
| Product Form | Neat (solid) substance [1] |
| Purity (HPLC) | ≥85.0% (Exact purity on certificate) [1] |
| Classification | Primary Reference Substance [1] |
To systematically evaluate the stability of your this compound samples, you can follow the workflow below. This is especially useful if you suspect degradation or need to verify sample integrity after long-term storage.
This method provides a detailed protocol to assess the chemical purity of this compound, which is the most direct way to monitor its stability [2] [1].
Q1: What is the documented storage temperature for the commercial this compound reference standard? The manufacturer, Sigma-Aldrich/PhytoLab, explicitly recommends storing the this compound (phyproof Reference Substance, Product # PHL83862) at -20°C [1]. Adhering to this temperature is critical for maintaining the substance's stability and assigned purity value over time.
Q2: My sample was left at room temperature for several hours. Is it still usable? A short-term exposure might not cause significant degradation, but the sample's integrity must be verified before use in critical experiments. You should:
Q3: Why is the purity listed as ≥85.0%? Does this mean the compound is unstable? A purity of ≥85.0% does not inherently indicate instability [1]. For natural product extracts and reference standards like this compound, which is one component in a mixture of closely related saponins (e.g., Escin Ia, Ib, Isoescin Ib), the stated purity reflects the manufacturing and purification process. The remaining percentage consists of these structurally similar compounds and not necessarily degradation products. The "≥" indicates the minimum guaranteed purity, and the exact value for your specific batch is provided on the certificate [1] [3].
Q4: What are the potential degradation pathways for a compound like this compound? While specific degradation products of this compound are not detailed in the search results, its chemical structure offers clues. As a triterpene saponin with ester linkages (e.g., acetyl, tigloyl/angeloyl groups) and glycosidic bonds (sugar chains), it is susceptible to:
The following diagram illustrates these primary degradation pathways.
| Isomer | Classification | Relative Cytotoxicity (on HK-2 cells) | Key Characteristic |
|---|---|---|---|
| Escin Ia | β-form | Highest | Binds to HSPs with the lowest binding free energy [1] |
| Escin Ib | β-form | High | - |
| Isoescin Ia | α-form | High [1] | Acyl group at the C28 position [2] |
| Isoescin Ib | α-form | High [1] | Acyl group at the C28 position [2] |
| Desacylescins | Derivative | Significantly Lower [2] | Created by hydrolysis of ester groups on aglycone [2] |
Understanding the mechanism is crucial for developing mitigation strategies. Research indicates that this compound induces kidney cell damage primarily by inhibiting protective cellular proteins.
The following diagram illustrates this pathway and a potential mitigation strategy.
The primary strategy supported by evidence is to modify the this compound molecule to reduce its harmful interactions.
The most direct approach is to chemically remove the ester groups from the aglycone (the core, non-sugar part) of the molecule.
Another method focuses on metabolizing the compound after it has acted.
FAQ 1: Why is my isolated this compound still highly cytotoxic even with high purity?
FAQ 2: What is the best experimental method to confirm reduced cytotoxicity after modification?
FAQ 3: Besides cell viability, how can I confirm the mechanism of mitigation?
The core discovery is that Isoescin Ia, along with other escin isomers, induces renal cytotoxicity by directly inhibiting the ATPase activity of Heat Shock Proteins 70 and 90 (HSP70/HSP90) [1] [2]. This inhibition prevents HSPs from performing their essential chaperone functions, leading to loss of cell viability.
The table below summarizes the renal cytotoxicity data for the four primary escin isomers from the search results [2]:
| Isomer | Cytotoxicity Trend (IC₅₀) | Key Characteristic |
|---|---|---|
| Escin Ia | Highest cytotoxicity | Binds to HSPs with the lowest binding free energy [1] [2]. |
| This compound | Intermediate cytotoxicity | - |
| Isoescin Ib | Intermediate cytotoxicity | - |
| Escin Ib | Lowest cytotoxicity | - |
A critical finding for troubleshooting is that the nephrotoxic effect is notably reduced after the compounds are hydrolyzed by the enzyme β-glucuronidase (β-GU) [2]. This suggests that metabolic processing influences toxicity.
Here are detailed methodologies for key experiments cited in the search results.
This protocol is used to determine the renal cytotoxicity of escin isomers on human kidney (HK-2) cells [2].
This procedure tests the hypothesis that hydrolyzed escin products have reduced toxicity [2].
These computational methods are used to characterize the direct interaction between escin isomers and HSPs [1] [2].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High background cytotoxicity in controls. | Serum or medium components may interact with compounds. | Use exosome-depleted FBS during cell culture to minimize interference from external vesicles and chaperones [3]. |
| Inconsistent IC₅₀ values between assays. | Inconsistent cell passage number or confluence. | Use cells at a consistent, low passage number and ensure uniform confluence across experiments (e.g., 70%) [2] [3]. |
| Unexpectedly low cytotoxicity in a known toxic compound. | The compound may have been hydrolyzed or degraded. | Verify compound stability and consider the potential for enzymatic hydrolysis (e.g., by β-GU) that can reduce toxicity [2]. |
| HSP contamination during recombinant protein purification. | HSPs co-purify with the target protein, clinging to hydrophobic regions. | Use ATP-MgCl₂ washes during affinity chromatography (e.g., 5-10 mM ATP, 20 mM MgCl₂) to stimulate HSP release from your protein [4]. |
The following diagrams illustrate the proposed mechanism of this compound and the experimental workflow for characterizing its effects, which you can integrate into your technical guides.
Diagram 1: Proposed Mechanism of this compound-Induced HSP Inhibition and Cytotoxicity. The diagram illustrates the core mechanism where this compound inhibits HSP70 and HSP90, leading to client protein dysfunction and renal cytotoxicity. A separate pathway observed in osteoblasts shows HSP90 inhibition leading to SAPK/JNK-mediated HSP27 induction [1] [2] [5].
Diagram 2: Experimental Workflow for Characterizing Escin-Induced Nephrotoxicity. This workflow outlines the key experimental steps, from initial cell treatment to final mechanistic insight, integrating both in vitro and in silico methods [1] [2].
The table below summarizes common viability assays applicable to HK-2 cells, based on general cell biology principles [1] [2].
| Assay Type | Measurement Principle | Key Considerations for HK-2 Cells |
|---|
| Metabolic Activity (e.g., MTT, XTT) | Measures activity of mitochondrial enzymes; viable cells convert substrate to colored formazan [2]. | - Linearity: Signal proportional to metabolically active cell number; confirm linear range for your HK-2 culture conditions.
This detailed protocol is adapted from general MTT assay guidelines and a specific study that treated HK-2 cells with various compounds for 24 hours before assessing viability [4] [2].
Workflow Overview
Key Steps & Troubleshooting
What is a typical working concentration range for escin in cell culture? Studies using an escin mixture on human umbilical vein endothelial cells (HUVECs) reported testing concentrations of 10, 20, and 30 μg/mL with no significant toxicity in an MTT assay after 24 hours [7]. A separate study on horse chestnut extract (HCE) in dermal fibroblasts found an IC50 of 18 μg/mL, with the lowest tested concentration (0.1 μg/mL) increasing metabolic activity [8]. You should establish a dose-response curve for this compound.
How do I establish a proper damage model in HK-2 cells for protection assays? To test if this compound protects HK-2 cells from injury, you need a reliable damage model. Common methods include:
My MTT results show high background or low signal. What could be wrong?
While the exact mechanism of this compound in renal cells is not established, research on the escin mixture suggests several relevant pathways. The diagram below illustrates potential mechanisms based on related research [7].
Escin may protect cells by suppressing AQP1 overexpression induced by the pro-inflammatory protein HMGB1, thereby alleviating barrier dysfunction and hyperpermeability that leads to edema and cell injury [7].
Here are answers to the most common specific issues you might encounter:
Q1: Does Isoescin Ia convert into other forms in vivo?
Q2: How does co-administration of isomers affect their pharmacokinetics?
Q3: What is the oral bioavailability of this compound?
Q4: Could this compound interact with drug-metabolizing enzymes?
For a quick comparison, here are the key quantitative findings:
Table 1: Key Pharmacokinetic Parameters of this compound and Escin Ia in Rats [1]
| Parameter | After Sodium Escinate (Mixture) Administration | After Pure Isomer Administration |
|---|---|---|
| Half-life (t1/2) | Longer for both isomers | Shorter |
| Mean Residence Time (MRT) | Longer for both isomers | Shorter |
| Oral Bioavailability (F) | Not applicable separately | < 0.25% for each |
Table 2: In Vitro CYP Enzyme Inhibition by Aescin [2]
| Cytochrome P450 Enzyme | IC50 Value (µM) |
|---|---|
| CYP3A4 | 12.1 ± 1.6 |
| CYP2D6 | 24.3 ± 5.3 |
Here are detailed methodologies for key experiments cited in this guide. You can adapt these protocols for your own research.
This method is used to study the isomerization and pharmacokinetics of this compound and Escin Ia.
The experimental workflow for this process can be visualized as follows:
This method is suitable for quality control or quantifying saponins in plant extracts.
The workflow for this analytical method is outlined below:
Most available data, including the interconversion and pharmacokinetic profiles, are derived from rat studies [4] [1]. You should be cautious when extrapolating these findings to humans. Furthermore, the inhibition of CYP enzymes like CYP3A4 and CYP2D6 by the escin mixture suggests a significant potential for drug-drug interactions [2]. This is a critical factor to investigate, especially in experiments involving combination therapies.
The table below summarizes two key analytical methods suitable for the detection and quantification of Isoescin Ia in different matrices.
| Method Feature | Method 1: LC-MS/MS (Human Plasma) [1] | Method 2: HPLC-DAD (Plant Material) [2] |
|---|---|---|
| Analyte(s) | Escin Ia, Escin Ib, This compound, Isoescin Ib | Escin Ia, Escin Ib, This compound, Isoescin Ib |
| Matrix | Human Plasma | Horse Chestnut Seed Skin & Endosperm |
| Sample Preparation | Solid-Phase Extraction (SPE) with C18 cartridges | Ultrasonic extraction with 70% methanol at 80°C for 4 hours |
| Separation | Reversed-Phase; Gradient elution (Methanol-Acetonitrile (50:50) / 10mM Ammonium Acetate, pH 6.8) | Reversed-Phase Zorbax SB-ODS column; Isocratic elution (Acetonitrile / 0.10% Phosphoric Acid (39:61)) |
| Detection | Tandem Mass Spectrometry (MS/MS), Positive Ion Mode, MRM (m/z 1113.8 → 807.6) | Diode Array Detector (DAD) at 210 nm and 230 nm |
| Key Validation Parameters | - Linearity: Up to 10 ng/mL (R > 0.996)
Here are answers to some specific issues you might encounter during your experiments with this compound.
Q1: What is a critical stability consideration when analyzing this compound in plasma samples?
Q2: My analyte recovery from plant material is low. What is an efficient extraction method?
For a pharmacokinetic study, the experimental workflow based on the validated LC-MS/MS method is as follows. The DOT script below visualizes this process.
The available research, though not the most recent, provides a robust foundation. Here are the core takeaways:
1. What are the recommended methods for extracting Isoescin IA from plant material?
Two optimized, high-yield extraction methods for saponins like this compound from Horse Chestnut seeds are Ultrasonic Solvent Extraction and Accelerated Solvent Extraction (ASE) [1] [2].
The table below compares the optimized parameters for these two techniques:
| Parameter | Ultrasonic Solvent Extraction [1] | Accelerated Solvent Extraction (ASE) [2] |
|---|---|---|
| Sample Preparation | Air-dry and grind seeds; sift through a 0.30 mm mesh screen. | (Information not specified in detail, but standard practice involves drying and grinding). |
| Extraction Solvent | 70% Methanol in water. | 70% Methanol in water. |
| Temperature | 80 °C | 120 °C |
| Time | 4 hours (total). | 7 minutes per static cycle. |
| Other Parameters | Solid-to-solvent ratio: 2g sample to 150 mL solvent. Extract multiple times and combine. | 2 extraction cycles; 60% flush volume. |
| Post-Extraction | Centrifuge (2580 rcf, 10 min). Evaporate supernatant to dryness. Reconstitute in 70% methanol and filter (0.2 µm). | (Implied concentration and filtration prior to HPLC analysis). |
2. How can I separate and quantify this compound using HPLC?
A reliable HPLC-DAD method can separate and quantify this compound alongside other major saponins [1] [2]. The following protocol and table summarize the key parameters.
Experimental Protocol:
HPLC Method Parameters Summary
| Parameter | Setting |
|---|---|
| Column | Zorbax SB-ODS (150 mm × 2.1 mm, 3 µm) [1] |
| Mobile Phase | Acetonitrile / 0.10% H₃PO₄ (39:61) [1] |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 mL/min [1] |
| Detection Wavelength | 210 nm [1] |
| Injection Volume | 10 µL [1] |
| Column Temperature | 30 °C [1] |
3. How can I confirm the identity of this compound in my sample?
Thin Layer Chromatography (TLC) is a simple and effective technique for confirming identity [1].
Experimental Protocol:
1. Low yield of this compound during extraction.
2. Poor resolution of this compound and Ib peaks in HPLC.
3. Inconsistent or high baseline noise in HPLC chromatogram.
The following diagram illustrates the complete workflow for preparing and analyzing a sample containing this compound, from plant material to final analysis.
Here are solutions to common challenges with Isoescin IA, compiled from recent studies.
| Challenge | Problem Description | Suggested Solution & Rationale | Key Supporting Data |
|---|---|---|---|
| Solubility & Formulation | Poor aqueous solubility; instability in solution due to acyl migration (conversion of β-escin to less active α-escin) [1]. | Use a sterile water-based solution for in vivo topical application [2]. For other routes, consider cyclodextrins or lipids. Prepare fresh solutions to minimize isomer conversion [1]. | Topical application of 0.1% and 1% HCE (containing 14.43% escin isomers, including this compound) in water was effective in a rat wound model [2]. |
| In Vivo Administration | Lack of established dosing protocols for specific in vivo models. | For topical application to improve wound healing in rats: Apply solutions of 0.1% or 1% HCE daily [2]. The extract contained this compound as one of four main escins [2]. | Treatment significantly increased wound tensile strength at day 21 (from ~43 g/mm² in controls to ~85 g/mm²) [2]. |
| Biological Activity & Specificity | Uncertain potency compared to other escins; unclear mechanism for specific applications. | EB (Escin IB) may be a more potent autophagy inducer. For autophagy-dependent clearance of mHtt, consider isolating single saponins [3]. Confirm the primary mechanism (e.g., autophagy induction vs. ECM production) for your target [2] [3]. | EB was the most effective at inducing autophagy and degrading mHtt via mTOR and ERK pathways. This compound also showed significant activity [3]. HCE induced ECM production without converting fibroblasts to myofibroblasts [2]. |
| Toxicity & Cell Viability | Cytotoxicity at higher concentrations, which can confound results. | Perform a careful cytotoxicity screen for each cell type. Use concentrations well below the IC50 [2]. | In human dermal fibroblasts, IC50 was 18 μg/mL. A low concentration (0.1 μg/mL) increased metabolic activity, while 1 and 10 μg/mL were inhibitory [2]. |
| Analytical & Quality Control | Complex mixture of isomers in natural extracts makes quality control and attribution of activity difficult [1]. | Use UHPLC-DAD-Q-TOF-MS and NMR for precise identification and quantification of this compound within a mixture [3]. | A study identified and isolated this compound from Aesculus chinensis using prep-HPLC, UHPLC-DAD-Q-TOF-MS, and NMR [3]. |
Here are the methodologies from key studies that you can adapt for your research.
This protocol is adapted from a study that demonstrated increased wound tensile strength in rats [2].
This protocol is based on a study that isolated this compound and other escins to treat a model of Huntington's disease [3].
The following diagrams outline the core experimental processes and biological mechanisms described in the protocols.
This diagram illustrates the signaling pathways and cellular processes triggered by escins like this compound, leading to the clearance of mutant huntingtin (mHtt) protein [3].
This flowchart summarizes the key steps for evaluating the topical effects of this compound-containing extracts on wound healing in a rat model [2].
The table below summarizes the key pharmacokinetic parameters for Escin Ia and Isoescin Ia after intravenous administration in rats, both when given as pure isomers and when administered together as part of sodium escinate [1].
| Parameter | Escin Ia (Administered Alone) | Escin Ia (from Sodium Escinate) | This compound (Administered Alone) | This compound (from Sodium Escinate) |
|---|---|---|---|---|
| Terminal Half-Life (t₁/₂) | Information missing | Longer than when administered alone [1] | Information missing | Longer than when administered alone [1] |
| Mean Residence Time (MRT) | Information missing | Longer than when administered alone [1] | Information missing | Longer than when administered alone [1] |
| Oral Bioavailability (F) | < 0.25% [1] | Not applicable (i.v. admin) | < 0.25% [1] | Not applicable (i.v. admin) |
| Isomerization in vivo | Rapidly and extensively converts to this compound [2] | Forms this compound [1] | Converts to Escin Ia (less extensive) [1] | Forms Escin Ia [1] |
| Dose Dependency | Exhibits non-linear kinetics at higher i.v. doses (0.5-2.0 mg/kg) [2] | Information missing | Information missing | Information missing |
A key finding is that both Escin Ia and this compound exhibit very low oral bioavailability. This poor absorption is a critical consideration for drug development [1]. Furthermore, Escin Ia demonstrates dose-dependent pharmacokinetics; its clearance changes with increasing intravenous doses, moving away from simple proportional relationships [2].
A crucial aspect of their pharmacokinetics is the bidirectional interconversion, or isomerization, that occurs in vivo [1]. Administering one pure isomer leads to exposure to both. The conversion from Escin Ia to this compound is notably more extensive than the reverse process [1] [2]. This relationship and a general experimental workflow for obtaining the comparative data can be visualized as follows.
The comparative pharmacokinetic data were generated using rigorous and standardized methodologies. Below are the key details from the cited studies [1] [2].
This compound is one of the key active saponins found in horse chestnut (Aesculus hippocastanum) seeds [1] [2]. It is a structural isomer of Escin Ia, primarily differentiated by the position of an acetyl group [2] [3].
While the search results lack specific protocols for this compound, they detail established methodologies used to validate interactions between small molecules and chaperone proteins like Hsp90 and Hsp70. The following table summarizes these key experimental strategies.
| Method Category | Specific Method | Application & Purpose | Key Insights from Literature |
|---|---|---|---|
| Binding Affinity & Validation | Isothermal Titration Calorimetry (ITC) | Directly measures the thermodynamics of binding (Kd, enthalpy, stoichiometry) [4]. | Used to study Hsp70-ADP binding; Mg²⁺ and inorganic phosphate dramatically increase affinity [4]. |
| Co-crystallography | Determines the precise 3D structure of the drug-protein complex [5]. | Essential for validating binding site (e.g., N-terminal ATP-binding pocket of Hsp90) and guiding analog design [5]. | |
| Affinity Purification/Pull-down Assays | Uses immobilized drug to capture and identify target proteins from a complex cellular mixture [5]. | A standard approach; specificity must be confirmed through competition with free ligand [5]. | |
| ATP-competition Assays | Assesses if a compound competes with ATP for binding to the chaperone's active site [5]. | A hallmark of classical N-terminal Hsp90 inhibitors [5] [6]. | |
| Cellular Effect Analysis | Client Protein Assays | Monitors the stability of proteins that rely on Hsp90/Hsp70 for function [5]. | Successful Hsp90 inhibition leads to degradation of client proteins (e.g., kinases, steroid hormone receptors) [5] [7]. |
| Analysis of Heat Shock Response (HSR) | Measures upregulation of Hsp70 and other chaperones [5] [6]. | Many Hsp90 inhibitors induce HSR; its absence may indicate a novel mechanism [6]. |
The Hsp90 and Hsp70 chaperone systems work together in a coordinated cycle to facilitate the folding and activation of "client" proteins. The diagram below illustrates this complex process.
This diagram shows the coordinated chaperone workflow where Hsp70 first engages an unstable client protein, followed by transfer to Hsp90 for final maturation [7]. Inhibitors can target various stages of this process.
The table below summarizes quantitative data from a rat study comparing the pharmacokinetics of Escin Ia and Isoescin Ia when administered individually and as part of the sodium escinate mixture [1].
| Parameter | Sodium Escinate (IV) | Pure Escin Ia (IV) | Pure this compound (IV) | Key Findings |
|---|---|---|---|---|
| Absolute Bioavailability (F) | < 0.25% (oral) | < 0.25% (oral) | < 0.25% (oral) | Very poor oral absorption for all forms [1]. |
| Half-life (t₁/₂) & MRT | Longer | Shorter | Shorter | Sodium escinate provides a longer duration of action than single isomers [1]. |
| In Vivo Interconversion | Observed | Escin Ia → this compound | This compound → Escin Ia | Bidirectional conversion occurs; conversion to this compound is more extensive [1]. |
For researchers aiming to replicate or understand these studies, here are the detailed methodologies cited in the key research.
Study Design (in vivo) [1]:
Analytical Method (LC-MS/MS) [1]:
Sample Preparation Workflow: The following diagram illustrates the general workflow for the LC-MS/MS analysis of plasma samples, based on a similar bioequivalence study [2].
It is critical for comparison guides to note that this compound is not a single, isolated compound in most applications. Horse chestnut extracts contain a complex family of saponins [3].
Based on the search findings, here are suggestions for your continued investigation:
The quality and purity of escin components, including Isoescin Ia, are typically assessed using High-Performance Liquid Chromatography (HPLC). The table below summarizes a validated HPLC method from a recent study for quantifying major saponins in horse chestnut seeds [1].
| Parameter | Specification |
|---|---|
| HPLC Instrument | Agilent 1200 system with DAD detector |
| Column | Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm) |
| Mobile Phase | Acetonitrile : 0.10% Phosphoric Acid (39:61, v/v) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 210 nm & 230 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 μL |
| Sample Preparation | Ultrasonic extraction with 70% methanol at 80°C for 4 hours |
This method successfully separated and quantified four major saponins, including this compound, and can be readily utilized as a quality control method for horse chestnut and related medicinal plants [1].
When working with this compound, it's important to be aware of several factors that influence its purity and measurement:
For a comprehensive quality assessment, you can follow an integrated workflow that includes extraction, identification, and quantification. The diagram below outlines this process.
Figure 1. Workflow for quality assessment of escins.
To create the comparison guide you need, I suggest the following actions:
The core difference in anti-inflammatory activity between escin isomers stems from their chemical structures, particularly the position of an acyl group [1] [2]. The table below summarizes the key distinctions:
| Isomer Type | Common Isomers | Acyl Group Position | Key Activity Findings & Notes |
|---|---|---|---|
| β-Escin | Escin Ia, Escin Ib | C22 (21-position has Tig/Ang) [2] | Considered the main active component with significantly higher pharmacological activity [1] [2]. |
| α-Escin (Isoescin) | Isoescin Ia, Isoescin Ib | C28 [2] | Considerably less active than β-escin [2]. Often obtained during isolation & purification [3]. |
While a direct head-to-head assay comparing all isomers is not available in the searched literature, the following data and commonly used methodologies are relevant.
The table below summarizes experimental findings from various studies, indicating that mixtures rich in β-escin show significant anti-inflammatory effects. Specific potency data for this compound alone is not available in the provided sources.
| Compound/Extract | Test Model | Observed Anti-inflammatory Effect | Key Mechanisms (if reported) |
|---|---|---|---|
| Escin (mixed saponins) | Rat paw edema (in vivo) [4] | Dose-dependent reduction of acute edema [4]. | Inhibition of bradykinin-induced capillary permeability; reduced lymph exudation [4]. |
| Escin (mixed saponins) | LPS-stimulated RAW264.7 macrophages (in vitro) [4] | Synergistic effect with corticosteroids to reduce NO, TNF-α, and IL-1β [4]. | Inhibition of NF-κB, P38MAPK, and AP-1 mRNA and protein expression [4] [1]. |
| β-Escin | Various human cancer cell lines (in vitro) [1] | Suppression of NF-κB activation; downregulation of pro-inflammatory genes (COX-2, TNF-α) [1]. | Inhibition of IKKα phosphorylation and degradation [1]. |
| Saponin Fractions (SF-1, SF-2) *Rich in β-escin isomers | LPS-induced RAW264.7 cells (in vitro) [5] | Inhibition of NO release; suppression of NF-κB/NLRP3 signaling pathway [5]. | Reduced expression of p-IKK-α/β, iNOS, COX-2, IL-6, and TNF-α [5]. |
Researchers use several standard protocols to evaluate the anti-inflammatory activity of compounds like escin isomers:
The following diagram illustrates the key anti-inflammatory signaling pathways modulated by β-escin, based on mechanistic studies [4] [5] [1]. This mechanism is relevant for understanding the broader activity of active escin isomers.
The current evidence strongly positions β-escin isomers as the primary drivers of anti-inflammatory activity. For researchers aiming to definitively characterize this compound:
| Aspect | Isoescin IA | Sodium Aescinate (Escinate) |
|---|---|---|
| Definition | A single, specific isomeric form of escin [1]. | A mixture of multiple escin isomers, including Escin Ia, this compound, and others [2] [3]. |
| Research Focus | Autophagy induction, clearance of mutant huntingtin protein, potential for Huntington's disease therapy [1]. | Anti-inflammatory, anti-exudative, anti-oedema, neuropathic pain relief, post-surgical adhesion prevention [4] [5] [6]. |
| Key Findings | Promotes degradation of mHtt protein and inhibits mHtt-induced apoptosis in HT22 cells; induces autophagy via mTOR and ERK pathways [1]. | Suppresses postoperative peritoneal adhesion via RhoA/ROCK pathway [5]; alleviates neuropathic pain via OGT/TLR3/MAPK pathway [6]. |
| Formulation & Bioavailability | Information limited in search results. | Very low oral bioavailability; novel formulations (e.g., liposomes, solid lipid nanoparticles) developed to reduce irritation and improve stability/safety [4] [7]. |
For researchers looking to replicate or design related studies, here are the methodologies from key studies.
This method is based on the study investigating this compound's effect on Huntington's disease cellular models [1].
This method details the in vivo and in vitro models used to confirm sodium aescinate's efficacy against postoperative adhesions [5].
The following diagrams illustrate the core mechanisms of action for each compound, as revealed by the cited studies.
This diagram shows the proposed mechanism by which this compound promotes the clearance of mutant huntingtin protein [1].
This diagram outlines the mechanism by which sodium aescinate prevents postoperative peritoneal adhesions [5].